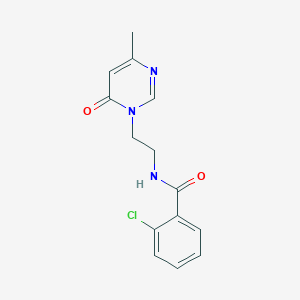

2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c1-10-8-13(19)18(9-17-10)7-6-16-14(20)11-4-2-3-5-12(11)15/h2-5,8-9H,6-7H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZLZNQGRXSIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves a multi-step process One common method starts with the chlorination of benzamide to introduce the chloro group This is followed by the alkylation of the amide nitrogen with an appropriate ethylating agent

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

A. (S)-2,6-Dichloro-N-(2-(2-(1-Hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1)

- Structure: Features a dichlorobenzamide core, a pyridinylamino-pyrimidine group, and a hydroxylated side chain.

- Key Differences :

- Additional chlorine substituent at position 6 of the benzamide.

- Pyridine ring replaces the ethyl linker in the target compound.

- Activity : Demonstrated as an EGFR inhibitor (IC₅₀ = 0.8 nM), highlighting the importance of chlorine substituents and pyrimidine motifs in kinase binding .

- Data :

B. 2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (ZVT)

- Structure: Contains a triazole-thioether group and a 4-fluorophenoxyethyl side chain.

- Key Differences: Triazole ring replaces the pyrimidine ring. Fluorophenoxy group enhances lipophilicity and target selectivity.

- Activity : Standard inhibitor of Mycobacterium tuberculosis pantothenate kinase (MtPanK), indicating sulfur-containing groups improve antitubercular activity .

C. N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide

- Structure : Includes a thiazole-thioether group and a trifluoromethylpyridine moiety.

- Key Differences :

- Thiazole and trifluoromethyl groups enhance metabolic stability.

- Activity : Designed for cancer therapy, targeting tyrosine kinases or viral proteases .

Pesticide and Agrochemical Analogs

A. Triflumuron (2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide)

- Structure : Urea-linked benzamide with a trifluoromethoxy group.

- Key Differences :

- Urea bridge instead of an ethyl-pyrimidine linker.

- Activity : Insect growth regulator targeting chitin synthesis .

B. Chlorsulfuron (2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)

- Structure : Sulfonamide core with a triazine ring.

- Key Differences :

- Sulfonamide and triazine groups confer herbicidal activity.

- Activity : Acetolactate synthase (ALS) inhibitor in plants .

Structural and Functional Analysis

Key Observations:

Chlorine Position : The 2-chloro substituent in the benzamide core is conserved across analogs, suggesting its role in π-stacking or hydrophobic interactions .

Heterocyclic Linkers : Pyrimidine (target compound) vs. triazole (ZVT) vs. thiazole (anticancer analogs) influence target selectivity. Pyrimidines are prevalent in kinase inhibitors, while triazoles/thiazoles enhance metabolic stability .

Side Chains : Ethyl linkers (target compound) vs. thioether chains (ZVT) modulate solubility and membrane permeability .

Research Implications

- Medicinal Chemistry : The target compound’s pyrimidine-ethyl-benzamide scaffold is understudied compared to triazole or thiazole analogs. Testing against kinases (e.g., EGFR) or microbial targets (e.g., MtPanK) is warranted.

- Synthetic Feasibility: describes chromene-pyrimidinone synthesis via benzoylation, suggesting routes to modify the target compound’s pyrimidine ring .

Biological Activity

2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a compound with potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

- Molecular Formula : C12H12ClN3O

- Molecular Weight : 245.7 g/mol

- CAS Number : 1203014-55-4

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrimidinyl Intermediate : The reaction begins with 4-methyl-6-oxopyrimidine being reacted with appropriate reagents.

- Acylation Reaction : The pyrimidinyl intermediate undergoes acylation with chloroacetyl chloride under basic conditions to yield the target compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study showed that benzamides substituted with pyridine-linked structures displayed potent fungicidal activities against various fungal strains, including Botrytis cinereal and Sclerotinia sclerotiorum .

| Compound | Fungicidal Activity (%) | EC50 (µg/mL) |

|---|---|---|

| 7h | 90.5 | 17.39 |

| Fluxapyroxad | 63.6 | N/A |

This data indicates that compounds with similar structures may also exhibit strong antifungal properties.

Insecticidal Activity

The compound's larvicidal activity was assessed against mosquito larvae, where certain derivatives showed high efficacy at concentrations as low as 10 mg/L. For instance, compound 7a demonstrated a death rate of 100% at this concentration .

| Concentration (mg/L) | Death Rate (%) |

|---|---|

| 10 | 100 |

| 50 | Varies |

The mechanism of action for compounds like this compound likely involves interaction with specific enzymes or receptors within microbial cells, leading to inhibition of essential cellular processes such as protein synthesis or cell wall formation .

Case Studies

- Study on Larvicidal Activity : A series of benzamide derivatives were tested for their larvicidal activity, revealing that modifications in the benzamide structure significantly influenced their effectiveness against mosquito larvae .

- Fungicidal Efficacy Against Botrytis cinereal : Compound 7h was found to be more effective than the commercial fungicide fluxapyroxad, indicating its potential as a lead compound for developing new antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.